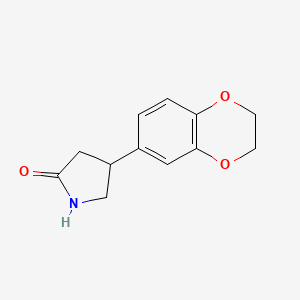
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone is a synthetic organic compound belonging to the class of benzodioxins and pyrrolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of γ-aminobutyric acid (GABA) or its derivatives.
Coupling of the Rings: The final step involves coupling the benzodioxin ring with the pyrrolidinone ring through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like alkyl halides or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
科学研究应用
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Acting as an inhibitor of enzymes involved in various biochemical pathways, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
Modulating Receptors: Binding to and modulating the activity of receptors, such as GABA receptors in the case of anticonvulsant activity.
Interfering with Cellular Processes: Disrupting cellular processes such as cell division or signal transduction, leading to its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Exhibits moderate enzyme inhibitory activity.
N-Substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Valuable antibacterial agents.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
57724-65-9 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c14-12-6-9(7-13-12)8-1-2-10-11(5-8)16-4-3-15-10/h1-2,5,9H,3-4,6-7H2,(H,13,14) |
InChI 键 |
CYYDFUUUJYOIEK-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)NC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



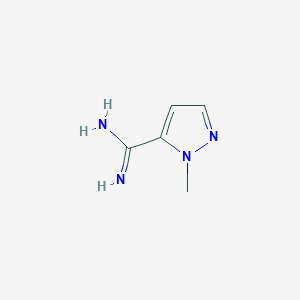
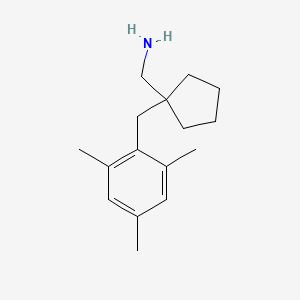
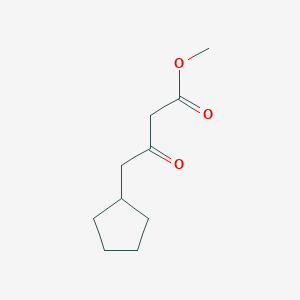
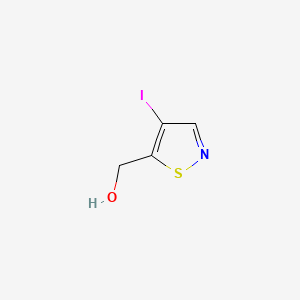

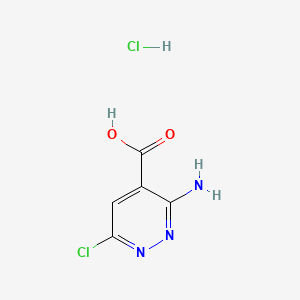
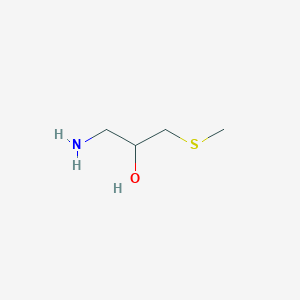

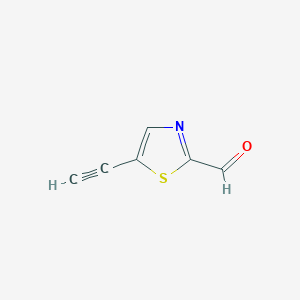
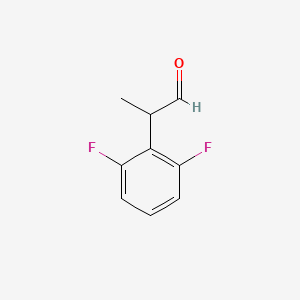

![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)

